An In-Depth Technical Guide to 1-(Bromomethyl)-2,3-dimethylbenzene (CAS No. 104155-11-5)
An In-Depth Technical Guide to 1-(Bromomethyl)-2,3-dimethylbenzene (CAS No. 104155-11-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile but Undercharacterized Building Block
1-(Bromomethyl)-2,3-dimethylbenzene is a halogenated aromatic hydrocarbon with the CAS number 104155-11-5.[1] Structurally, it features a 2,3-dimethylphenyl group attached to a bromomethyl moiety. This arrangement makes it a valuable reagent in organic synthesis, particularly for the introduction of the 2,3-dimethylbenzyl group into a target molecule. Benzylic bromides, in general, are important intermediates in the synthesis of pharmaceuticals and other fine chemicals due to the reactivity of the carbon-bromine bond.[2]
This technical guide provides a comprehensive overview of the known and predicted properties, synthesis, reactivity, and potential applications of 1-(Bromomethyl)-2,3-dimethylbenzene. It is important to note that while the isomeric compound, 1-Bromo-2,3-dimethylbenzene (CAS No. 576-23-8), is well-documented, specific experimental data for 1-(Bromomethyl)-2,3-dimethylbenzene is limited in publicly available literature. Therefore, this guide will also draw upon established principles of benzylic bromide chemistry to provide a predictive and practical framework for researchers.
Chemical and Physical Properties
Detailed experimental data on the physical properties of 1-(Bromomethyl)-2,3-dimethylbenzene are not widely reported. However, based on its structure and the properties of analogous compounds, the following can be inferred.
| Property | Value | Source |
| CAS Number | 104155-11-5 | [1] |
| Molecular Formula | C9H11Br | [1] |
| Molecular Weight | 199.09 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar compounds |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Density | Not reported | - |
Synthesis of 1-(Bromomethyl)-2,3-dimethylbenzene
The most common method for the synthesis of benzylic bromides is the free-radical bromination of the corresponding methyl-substituted aromatic compound.[2][3] In the case of 1-(Bromomethyl)-2,3-dimethylbenzene, the starting material would be 1,2,3-trimethylbenzene.
The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator, like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and often under photochemical conditions (e.g., exposure to UV light).[4] The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors the desired benzylic substitution over electrophilic aromatic substitution on the benzene ring.[4]
General Reaction Scheme
Caption: General synthesis of 1-(Bromomethyl)-2,3-dimethylbenzene.
Proposed Experimental Protocol
This is a generalized protocol and may require optimization.
-
To a solution of 1,2,3-trimethylbenzene (1.0 equivalent) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.
-
Heat the reaction mixture to reflux, with or without irradiation with a UV lamp, and monitor the reaction progress by a suitable technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-(Bromomethyl)-2,3-dimethylbenzene.
Reactivity and Synthetic Applications
The primary utility of 1-(Bromomethyl)-2,3-dimethylbenzene in organic synthesis stems from the reactivity of the benzylic bromide. This functional group is an excellent electrophile and readily participates in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
1-(Bromomethyl)-2,3-dimethylbenzene can react with a wide variety of nucleophiles to introduce the 2,3-dimethylbenzyl moiety. This is a powerful tool in the construction of more complex molecules, including potential drug candidates.
Caption: Nucleophilic substitution at the benzylic position.
Examples of Nucleophilic Displacement:
-
Ether formation: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻).
-
Thioether formation: Reaction with thiolates (RS⁻).
-
Nitrile formation: Reaction with cyanide salts (e.g., NaCN, KCN).
-
Amine formation: Reaction with ammonia or primary/secondary amines.
-
Ester formation: Reaction with carboxylate salts (RCOO⁻).
These reactions are fundamental in medicinal chemistry for building molecular diversity and accessing a wide range of functional groups.
Potential Applications in Drug Development
While specific applications of 1-(Bromomethyl)-2,3-dimethylbenzene in drug development are not well-documented, its utility can be inferred from the role of the 2,3-dimethylbenzyl group in bioactive molecules. This moiety can be incorporated into drug scaffolds to:
-
Modulate Lipophilicity: The aromatic ring and methyl groups can influence the overall lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Engage in Hydrophobic Interactions: The dimethylphenyl group can participate in hydrophobic interactions with protein targets.
-
Act as a Steric Shield: The methyl groups can provide steric bulk that may influence the binding affinity and selectivity of a drug candidate for its target.
The isomeric compound, 1-Bromo-2,3-dimethylbenzene, is a known intermediate in the synthesis of vaniprevir, an antiviral medication.[5] This highlights the importance of substituted xylenes as building blocks in pharmaceutical synthesis.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of 1-(Bromomethyl)-2,3-dimethylbenzene.
| Technique | Expected Features |
| ¹H NMR | - A singlet for the two protons of the bromomethyl group (CH₂Br), expected to be in the range of 4.4-4.7 ppm. - Two singlets for the two non-equivalent methyl groups on the aromatic ring, likely in the range of 2.2-2.5 ppm. - A complex multiplet pattern for the three aromatic protons. |
| ¹³C NMR | - A signal for the bromomethyl carbon (CH₂Br) around 30-35 ppm. - Signals for the two methyl carbons in the aromatic region. - Multiple signals for the aromatic carbons, including the two quaternary carbons attached to the methyl groups and the carbon attached to the bromomethyl group. |
| IR Spectroscopy | - C-H stretching vibrations for the aromatic and aliphatic protons. - C=C stretching vibrations for the aromatic ring. - A characteristic C-Br stretching vibration. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). - A prominent fragment ion corresponding to the loss of the bromine atom to form the stable 2,3-dimethylbenzyl cation. |
Safety and Handling
Benzylic bromides are known to be lachrymators and skin and respiratory tract irritants.[6][7][8] Therefore, appropriate safety precautions must be taken when handling 1-(Bromomethyl)-2,3-dimethylbenzene.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[8]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8] Keep the container tightly sealed.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[8]
Conclusion
1-(Bromomethyl)-2,3-dimethylbenzene is a potentially valuable synthetic intermediate for introducing the 2,3-dimethylbenzyl group into various molecular scaffolds. While specific experimental data for this compound is limited, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of benzylic bromides. Its utility in medicinal chemistry and drug discovery lies in its ability to serve as a building block for creating structurally diverse molecules with potentially favorable pharmacological properties. As with all reactive benzylic halides, proper safety precautions are paramount during its handling and use. Further research into the specific properties and applications of this compound would be beneficial to the scientific community.
References
-
Clinivex. CAS 576-23-8 | 1-Bromo-2,3-dimethyl-benzene Supplier. [Link]
-
ResearchGate. (PDF) 1,3,5-Tris(bromomethyl)benzene. [Link]
-
Doc Brown's Chemistry. C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. [Link]
- Google Patents.
-
PubChem. Benzene, 1-bromo-2,4-dimethyl- | C8H9Br | CID 68503. [Link]
-
New Jersey Department of Health. BENZYL BROMIDE HAZARD SUMMARY. [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
- Google Patents.
- Google Patents.
-
Chemistry LibreTexts. 2.9: Reactions at the Benzylic Position. [Link]
-
SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]
Sources
- 1. 104155-11-5 CAS MSDS (1-(bromomethyl)-2,3-dimethyl-benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. theclinivex.com [theclinivex.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. westliberty.edu [westliberty.edu]
